2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride
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Overview
Description
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16N3Cl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method involves the alkylation of pyrimidine with a piperidine derivative in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
Uniqueness
2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences make it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H |
InChI Key |
SUMUUDNHTDESLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=CC=N2.Cl |
Origin of Product |
United States |
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